molecular formula C22H24N2O2 B12156078 1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol

1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol

Cat. No.: B12156078
M. Wt: 348.4 g/mol
InChI Key: WGFIVTMADDNYGP-UHFFFAOYSA-N
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Description

1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol is a synthetic organic compound featuring a naphthalen-2-ol moiety linked via a methyl bridge to a piperazine ring substituted with a 2-methoxyphenyl group. This structure combines aromatic, hydrogen-bonding (naphthalen-2-ol), and basic (piperazine) functionalities, making it a candidate for interactions with biological targets such as neurotransmitter receptors.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

1-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]naphthalen-2-ol

InChI

InChI=1S/C22H24N2O2/c1-26-22-9-5-4-8-20(22)24-14-12-23(13-15-24)16-19-18-7-3-2-6-17(18)10-11-21(19)25/h2-11,25H,12-16H2,1H3

InChI Key

WGFIVTMADDNYGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol typically involves the reaction of 2-methoxyphenylpiperazine with naphthalen-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the naphthalen-2-ol, followed by nucleophilic substitution with 2-methoxyphenylpiperazine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are summarized below:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Structural Differences Biological Activity / Properties Key Findings References
Target Compound : 1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol Methyl linker between piperazine and naphthalen-2-ol. Not explicitly stated; inferred receptor-binding potential based on analogs.
4j () Ethanol linker; indole-sulfonyl substituent. 5-HT6 receptor antagonist (IC50 = 32 nM). High binding affinity (pKi = 7.83) due to naphthalen-1-ylsulfonyl group enhancing lipophilicity.
BAK 05-52 (12a, ) Triazole and butanol linker; naphthalen-2-yl substituent. Dopamine D3 receptor ligand. Click chemistry synthesis (61% yield); melting point 155–156°C.
Naftopidil () Propan-2-ol linker; naphthalen-1-yloxy group. α1-Adrenergic receptor antagonist (clinical use for benign prostatic hyperplasia). Demonstrates positional isomerism (1-yloxy vs. 2-ol) affecting target selectivity.
Compound [N1] () Diazenyl linker; 1,3,4-oxadiazole substituent. Pesticidal agent; physical properties studied (e.g., IR, NMR). Synthesized via reflux with carbon disulfide; pH-dependent precipitation.
Betti Base Derivative () Piperidine (not piperazine); phenyl and methyl substituents. Coordination chemistry applications. Chair conformation of piperidine; intramolecular O–H···N hydrogen bond stabilizes structure.
18F-Mefway () Cyclohexanecarboxamide and fluorine-18 radiolabel. 5-HT1A receptor PET imaging agent. Structural modifications (vs. 18F-FCWAY) improve brain uptake and binding kinetics.

Key Comparative Insights

In contrast, ethanol or propan-2-ol linkers (e.g., 4j, Naftopidil) introduce flexibility, which may enhance binding to larger receptor pockets . Triazole linkers (e.g., BAK 05-52) enable click chemistry synthesis and may improve metabolic stability compared to ether or alcohol bridges .

Substituent Effects :

  • The 2-methoxyphenyl group on piperazine is conserved in high-affinity 5-HT6 and dopamine D3 ligands, suggesting its role in π-π stacking or hydrogen bonding with receptors .
  • Sulfonyl groups (e.g., in 4j) enhance lipophilicity and binding potency, while naphthalen-1-yloxy (Naftopidil) shifts target selectivity to adrenergic receptors .

Biological Activity: 5-HT6 Antagonists: Compounds with ethanol linkers and sulfonylindole groups (4b, 4g, 4j) exhibit nanomolar potency, highlighting the importance of both the piperazine and sulfonyl motifs . Dopamine D3 Ligands: Triazole-linked derivatives (e.g., BAK 05-52) show moderate yields and melting points, indicating trade-offs between synthetic efficiency and physical properties .

Synthetic Accessibility :

  • Click chemistry () and diazo-coupling () offer efficient routes for triazole and diazenyl analogs, respectively. The target compound’s methyl-linked structure may require alternative strategies, such as Mannich reactions or reductive amination.

Biological Activity

1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperazine ring and a naphthalen-2-ol moiety, suggests various biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C24H28N2O3
  • Molecular Weight : 392.49 g/mol
  • IUPAC Name : 1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol
  • Canonical SMILES : COC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC4=CC=CC=C43)O

The mechanism of action of 1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol primarily involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, such as smooth muscle contraction and neurotransmitter release. This interaction suggests potential applications in treating cardiovascular disorders and neurological conditions.

Antimicrobial Activity

Research indicates that compounds structurally related to 1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with piperazine rings demonstrate effectiveness against strains of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

CompoundMIC (μg/mL)Target Bacteria
1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-olTBDTBD
PNT (related compound)5.0 (S. aureus)MRSA
TBA (related compound)1.25 (S. aureus)MRSA

Neuropharmacological Activity

The compound has been explored for its neuropharmacological effects, particularly as a potential treatment for anxiety and depression due to its ability to modulate serotonin receptors . This activity is attributed to the structural similarity with known antidepressants such as trazodone.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Antimicrobial Properties : A derivative of naphtho[2,3-d]thiazole exhibited significant antimicrobial activity against S. aureus and MRSA, with mechanisms involving cell membrane disruption and inhibition of DNA gyrase .
  • Neuropharmacological Assessment : A related study highlighted that piperazine derivatives can enhance serotonergic transmission, suggesting potential use in treating mood disorders .

Comparative Analysis with Similar Compounds

Compound NameMain ActivityUnique Features
TrazodoneAntidepressantAlpha1-antagonist
NaftopidilBenign prostatic hyperplasia treatmentSelective alpha blocker
UrapidilAntihypertensive agentDual action on alpha receptors

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